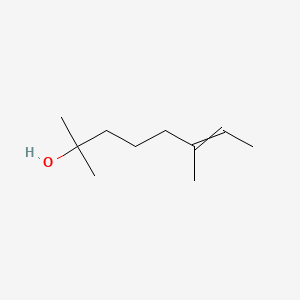

2,6-Dimethyloct-6-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyloct-6-en-2-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a strong lemon-like odor. This compound is also known by other names such as 2,6-dimethyl-6-octen-2-ol and dihydromyrcenol . It is commonly used in the fragrance industry due to its pleasant citrus scent.

Vorbereitungsmethoden

2,6-Dimethyloct-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of dimethylcyclooctene mixtures to produce octadiene intermediates, which are then converted to the desired alcohol through hydrolysis . Industrial production often involves the pyrolysis of pinane to yield octadiene, followed by acid-catalyzed hydration to form the alcohol .

Analyse Chemischer Reaktionen

2,6-Dimethyloct-6-en-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Dimethyloct-6-en-2-ol serves as an intermediate in organic synthesis . It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

Biological Studies

The compound's pleasant odor makes it significant in biological research , particularly in studies related to olfactory receptors and scent perception. Research indicates that its interaction with olfactory receptors can help elucidate mechanisms of smell and the physiological responses associated with different scents.

Pharmacological Studies

While not directly used as a drug, this compound acts as a model compound in pharmacological studies. It helps researchers understand the behavior of similar alcohols in biological systems. For example, studies on its metabolic pathways can provide insights into how other related compounds might behave within biological contexts .

Fragrance Industry

A major application of this compound is in the fragrance industry , where it is utilized for its fresh, citrus-like scent. It is a key ingredient in perfumes and personal care products due to its appealing olfactory properties .

Case Study 1: Toxicity and Safety Assessment

A comprehensive toxicity study was conducted on dihydromyrcenol (which contains this compound) to evaluate its safety in consumer products. The study assessed various endpoints including genotoxicity and reproductive toxicity. Results indicated that at typical usage levels, the compound does not pose significant risks for skin sensitization or reproductive toxicity .

Case Study 2: Olfactory Research

In a study focusing on olfactory receptor activation, researchers utilized this compound to investigate how specific structural features influence scent perception. The findings suggested that minor modifications in the molecular structure could lead to significant changes in olfactory receptor activation patterns, highlighting the compound's utility in sensory biology research.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyloct-6-en-2-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its lemon-like odor. Its lipophilic nature allows it to easily penetrate biological membranes, potentially affecting intracellular pathways .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyloct-6-en-2-ol is similar to other compounds such as:

2,6-Dimethyl-7-octen-2-ol:

3,7-Dimethyl-1-octen-7-ol: Another compound with a similar molecular structure and scent characteristics.

What makes this compound unique is its specific double bond position and the resulting distinct olfactory properties, which make it highly valued in the fragrance industry.

Eigenschaften

CAS-Nummer |

30385-25-2 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

2,6-dimethyloct-6-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3 |

InChI-Schlüssel |

CWMHVHGNKIXPOD-UHFFFAOYSA-N |

SMILES |

CC=C(C)CCCC(C)(C)O |

Kanonische SMILES |

CC=C(C)CCCC(C)(C)O |

Key on ui other cas no. |

30385-25-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.